N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine
Description
N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine is a phenoxyethylamine derivative featuring a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring and a methyl group on the terminal amine. This compound has garnered interest in medicinal chemistry due to its structural similarity to ligands targeting σ-receptors and other neuropharmacological targets. Its synthesis typically involves nucleophilic substitution reactions, as seen in the preparation of intermediate 19a for retinol-binding protein 4 antagonists .
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-[2-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14-6-7-15-9-5-3-2-4-8(9)10(11,12)13/h2-5,14H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZNLBWWFAZBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine typically involves the reaction of 2-(trifluoromethyl)phenol with N-methyl-1,2-ethanediamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted phenoxy compounds .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules:
N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine serves as a crucial building block in organic synthesis. Its trifluoromethyl group enhances reactivity, making it suitable for constructing more complex chemical entities. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.
Synthesis Methods:
The synthesis typically involves nucleophilic substitution reactions, where N-methyl-2-aminoethanol reacts with 2-(trifluoromethyl)phenol. Common reagents include sodium hydride or potassium carbonate to facilitate the reaction. The product can be purified through recrystallization or chromatography.
Biological Applications
Biochemical Probes:
Research indicates that this compound may function as a biochemical probe due to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, which can lead to modulation of biological activity.
Therapeutic Potential:
Studies are exploring its potential therapeutic properties. The compound's unique structure suggests it may have applications in developing new pharmaceuticals targeting various diseases. For instance, its interaction mechanisms could be leveraged for drug design aimed at specific molecular targets .
Industrial Applications
Agrochemical Production:
In the agricultural sector, this compound is being investigated for use in pesticide formulations. Its chemical characteristics allow it to serve as an active ingredient in herbicides, providing selective control over unwanted plant species without affecting crops .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Binding Affinity: Research published in medicinal chemistry journals has shown that compounds with trifluoromethyl groups often exhibit enhanced binding affinity to target proteins, suggesting a potential pathway for drug development.
- Herbicidal Efficacy: Field studies have indicated that formulations containing this compound demonstrate effective weed control while being safe for surrounding crops, highlighting its utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine (Target Compound) Structure: Ortho-CF₃, N-methyl. Applications: Precursor for antagonists (e.g., retinol-binding protein 4) .
Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride (CID 12050590) Structure: Para-CF₃, N-methyl. Key Difference: Trifluoromethyl group at the para position instead of ortho. Implications: Positional isomerism may alter receptor binding and lipophilicity. Computational studies suggest para-CF₃ reduces steric hindrance but decreases σ1-receptor affinity compared to ortho derivatives .
2-[2-(Trifluoromethoxy)phenyl]ethanamine (137218-26-9) Structure: Ortho-trifluoromethoxy (-OCF₃), primary amine. Key Difference: -OCF₃ instead of -CF₃; primary vs. methylated amine. Primary amine may enhance solubility but decrease metabolic stability .
N-Ethyl-2-(3-methylphenoxy)ethanamine hydrochloride Structure: Meta-methylphenoxy, N-ethyl. Key Differences: Methylphenoxy group and ethylamine substitution. Implications: Reduced electronegativity and bulkiness compared to CF₃; N-ethyl may increase lipophilicity (logP) but reduce σ-receptor selectivity .
- Structures:
- 29 : N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine.
- 30 : N-Ethyl analog of 27.
- Key Differences: Piperidinyl substituent and meta-trifluoromethoxy.
- Biological Data:
- σ1 Ki: 29 = 3.2 nM; 30 = 5.1 nM.
- σ2 Ki: 29 = 18 nM; 30 = 24 nM.
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s higher logP (2.8 vs. 2.1–2.5) suggests enhanced membrane permeability.
- Compound 29’s piperidinyl group increases molecular weight and logP, correlating with improved σ1 affinity .
Biological Activity
N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. The trifluoromethyl group in its structure enhances its interaction with various biological targets, which may modulate enzyme and receptor activities. This article delves into the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H12F3NO and a molecular weight of 219.20 g/mol. The presence of the trifluoromethyl group significantly influences its biological interactions due to the unique electronic properties it imparts.
The mechanism by which this compound exerts its effects primarily involves:
- Interaction with Receptors : The compound is believed to interact with specific receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activation.
- Enzyme Modulation : It may also act as an inhibitor or modulator of certain enzymes, influencing metabolic pathways that are crucial for various physiological functions.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuropharmacological properties:
- Nicotinic Acetylcholine Receptors (nAChRs) : Studies have shown that compounds similar to this compound can act as allosteric modulators of nAChRs, enhancing acetylcholine responses in vitro. This suggests potential applications in treating cognitive disorders .
2. Cytotoxicity and Cellular Effects
The compound's effects on cell viability and apoptosis have been explored:
- Cytotoxic Studies : In various cellular models, compounds with similar structural features have been shown to induce apoptosis in a dose-dependent manner, suggesting that this compound could have cytotoxic effects under certain conditions .
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells, suggesting a protective role against neurodegenerative processes.
Case Study 2: Interaction with NMDA Receptors
Another research effort focused on the interaction of similar compounds with NMDA receptors. These studies revealed that certain analogs could selectively potentiate receptor activity without exhibiting agonist properties themselves. This highlights the potential for developing therapeutic agents targeting NMDA receptor subtypes .
Research Findings Summary
| Study Focus | Findings | Implications |
|---|---|---|
| Neuropharmacological Activity | Modulation of nAChRs | Potential for cognitive enhancement therapies |
| Cytotoxicity | Induction of apoptosis in cell lines | Implications for cancer treatment strategies |
| Neuroprotection | Reduction in oxidative stress markers | Potential therapeutic applications in neurodegenerative diseases |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine?
- Methodological Answer : A two-step synthesis is commonly employed:
Alkylation : React 2-(trifluoromethyl)phenol with 2-chloroethylamine derivatives under basic conditions (e.g., Et₃N) to form the phenoxyethylamine intermediate.
Methylation : Introduce the methyl group via reductive amination or alkylation with methyl iodide.
Purification typically involves column chromatography, with structural confirmation via H NMR (e.g., δ 3.2–3.5 ppm for methylamino protons) and LCMS (expected [M+H]: ~264 Da) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- H NMR : Key signals include aromatic protons (δ 6.8–7.6 ppm), methylamino protons (δ 2.2–3.5 ppm), and trifluoromethyl group confirmation via F NMR (δ -60 to -65 ppm).
- LCMS : Verify molecular ion peaks and fragmentation patterns.
- Melting Point : Compare with literature values (e.g., analogs in similar studies show mp 183–253°C) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize sigma receptor binding assays using:
- σ₁ Receptors : H(+)-pentazocine (5 nM) in brain homogenates.
- σ₂ Receptors : H-DTG (3 nM) with σ₁ blockers (e.g., 300 nM (+)-pentazocine).
Calculate Ki values via the Cheng-Prusoff equation, using haloperidol (10 µM) for non-specific binding .
Advanced Research Questions
Q. How can receptor binding affinity discrepancies between σ₁ and σ₂ receptors be resolved?
- Methodological Answer :
- Competitive Binding Assays : Use tissue-specific homogenates (e.g., liver for σ₂ vs. brain for σ₁).
- Functional Assays : Measure cAMP modulation or calcium flux to distinguish agonist/antagonist profiles.
- Structural Analysis : Compare with analogs (e.g., N-ethyl derivatives in show lower σ₁ affinity, suggesting steric hindrance effects) .
Q. How to design in vivo studies evaluating this compound’s anticonvulsant activity?
- Methodological Answer :
- Model : Male Swiss Webster mice pretreated with the compound (15–30 mg/kg, i.p.), followed by carbamazepine (60 mg/kg) to induce seizures.
- Endpoint : Monitor for loss of righting reflex (>5 sec) or tonic-clonic seizures within 30 min.
- Controls : Include haloperidol (σ receptor antagonist) to validate target engagement .
Q. What strategies address poor blood-brain barrier (BBB) penetration in preclinical studies?
- Methodological Answer :
- LogP Optimization : Aim for LogP 2–3 (calculated via HPLC or software tools).
- Prodrug Design : Introduce ester moieties to enhance lipophilicity.
- In Vivo PK : Measure brain-to-plasma ratios via LC-MS/MS after intravenous administration .
Q. How to resolve contradictions in structure-activity relationship (SAR) studies for trifluoromethyl substitutions?
- Methodological Answer :
- Systematic Analog Synthesis : Vary substituents on the phenoxy ring (e.g., para vs. ortho trifluoromethyl groups).
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to map steric/electronic effects.
- Data Validation : Cross-reference binding data (e.g., shows σ₁ Ki < 10 nM for ortho-trifluoromethyl analogs vs. σ₂ Ki > 100 nM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
